1-N-[2-(diethylamino)ethyl]-4-nitrobenzene-1,2-diamine
Übersicht
Beschreibung
1-N-[2-(diethylamino)ethyl]-4-nitrobenzene-1,2-diamine is an organic compound characterized by a benzene ring substituted with a nitro group and a diethylaminoethyl chain. This compound is notable for its applications in various scientific research fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1-N-[2-(diethylamino)ethyl]-4-nitrobenzene-1,2-diamine typically involves the reaction of 4-nitrobenzene-1,2-diamine with diethylamine in the presence of a suitable catalyst. The resulting product can be purified using column chromatography or recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-N-[2-(diethylamino)ethyl]-4-nitrobenzene-1,2-diamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under appropriate conditions, often using hydrogenation with palladium catalysts.
Nucleophilic Aromatic Substitution: The amine group can react with electron-deficient aromatic rings.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common reagents used in these reactions include hydrogen gas for reduction and various catalysts for nucleophilic substitution. Major products formed from these reactions include derivatives with altered functional groups, such as amino derivatives from reduction processes.
Wissenschaftliche Forschungsanwendungen
1-N-[2-(diethylamino)ethyl]-4-nitrobenzene-1,2-diamine has diverse applications in scientific research:
Chemistry: Used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in studies involving gene expression and cellular processes.
Medicine: Utilized in the development of drugs, including anti-cancer, anti-viral, and anti-inflammatory agents.
Industry: Applied in the creation of fluorescent probes and molecular imaging techniques.
Wirkmechanismus
The mechanism of action of 1-N-[2-(diethylamino)ethyl]-4-nitrobenzene-1,2-diamine is not fully understood. it is believed that the nitro group plays a crucial role in its reactivity. The nitro group may be protonated by an acid catalyst, forming an intermediate nitroso compound, which then reacts with diethylamine to produce the final product. This compound’s effects on gene expression and cellular processes suggest it may interact with molecular targets involved in these pathways.
Vergleich Mit ähnlichen Verbindungen
1-N-[2-(diethylamino)ethyl]-4-nitrobenzene-1,2-diamine can be compared to similar compounds such as:
4-amino-N-[2-(diethylamino)ethyl]benzamide: Shares a similar structure but with an amide group instead of a nitro group.
N1-(2,6-dimethylphenyl)-N2,N2-diethylglycinamide: Another compound with a diethylaminoethyl chain, used for its antiarrhythmic properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C12H20N4O2 |
---|---|
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
1-N-[2-(diethylamino)ethyl]-4-nitrobenzene-1,2-diamine |
InChI |
InChI=1S/C12H20N4O2/c1-3-15(4-2)8-7-14-12-6-5-10(16(17)18)9-11(12)13/h5-6,9,14H,3-4,7-8,13H2,1-2H3 |
InChI-Schlüssel |
PDMRSMIOJCKMCF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNC1=C(C=C(C=C1)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.